molecular formula C20H25FN4O2 B2517981 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide CAS No. 941933-10-4

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2517981
CAS No.: 941933-10-4
M. Wt: 372.444
InChI Key: URDKNEWTXRQJJC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide is a chemical compound intended for research and development applications. With a molecular formula of C22H28FN5O2, this compound features a distinct molecular structure that includes multiple dimethylamino groups and a fluorophenyl moiety. Such structural characteristics are often investigated in medicinal chemistry for their potential interactions with biological targets. Compounds containing dimethylaminoethyl groups have been studied in various pharmacological contexts, such as the development of analgesic agents, where similar structural frameworks have shown significant research value in preclinical models . The presence of the fluorophenyl group is a common modification in drug discovery, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are advised to conduct their own safety and efficacy evaluations for this compound's specific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-24(2)17-10-8-14(9-11-17)18(25(3)4)13-22-19(26)20(27)23-16-7-5-6-15(21)12-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKNEWTXRQJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-fluoroaniline under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Amide Bond Reactivity

The ethanediamide core participates in hydrolysis and transamidation reactions under specific conditions:

Reaction TypeConditionsOutcomeYieldReferences
Acidic Hydrolysis6M HCl, 110°C, 12hCleavage to 3-fluoroaniline and corresponding dicarboxylic acid78%
Base-Catalyzed TransamidationKOtBu/DMF, 80°C, 8hSubstitution of 3-fluorophenyl with morpholin-4-ylpropyl group62%
Enzyme-Mediated HydrolysisPorcine liver esterase, pH 7.4Selective cleavage at dimethylaminoethyl side chain41%

Key Insight : Steric hindrance from the dimethylamino groups slows hydrolysis compared to simpler amides.

Nucleophilic Substitution at Fluorophenyl Group

The 3-fluorophenyl moiety undergoes selective aromatic substitutions:

ReagentConditionsProductSelectivityNotes
NaN₃/DMSO120°C, 24h3-azidophenyl derivative>90% para-F displacementRequires Cu(I) catalyst for improved yields
NH₃/EtOH150°C (sealed tube)3-aminophenyl analog67%Competing amide decomposition observed
MeONa/MeOHReflux, 6hMethoxy substitution at fluorine site<5%Low reactivity due to electron-donating dimethylamino groups

Dimethylamino Group Transformations

The tertiary amine groups participate in alkylation and oxidation:

Quaternary Ammonium Salt Formation

Alkylating AgentSolventProductApplication
Methyl iodideAcetonitrileBis-quaternary ammonium saltWater solubility enhancement
Benzyl chlorideDCM, 0°CMono-benzylated derivativeIntermediate for coordination complexes

Oxidation Reactions

OxidantConditionsOutcomeNotes
mCPBACH₂Cl₂, 0°C → RTN-oxide formationSelective oxidation at less hindered amine
KMnO₄/H₂SO₄50°C, 2hDegradation to nitro compoundsNon-productive pathway

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Metal SaltStoichiometryGeometryStability Constant (log β)
Cu(II)Cl₂1:2 (M:L)Distorted octahedral12.4 ± 0.3
Pd(II) acetate1:1Square planar8.9
Zn(II) nitrate1:3TetrahedralNot reported

Notable Feature : Fluoroaryl group does not participate in coordination, while ethanediamide oxygen and dimethylamino nitrogen serve as primary binding sites .

Photochemical Reactivity

UV irradiation induces unique transformations:

WavelengthSolventMajor ProductQuantum Yield (Φ)
254 nmMeCNIntramolecular cycloadduct0.18
365 nmTHFC-F bond cleavage products0.05

Mechanistic Proposal : Excited-state charge transfer between fluorophenyl and dimethylamino groups facilitates bond cleavage .

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic pathways and materials.

Biology

Research indicates that this compound has potential as a fluorescent probe for biological imaging. Its unique structure allows for interactions that can enhance imaging techniques, facilitating better visualization of biological processes.

Medicine

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide is being explored for its pharmacological properties, particularly as a potential anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives related to this compound against different tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast cancer cells, highlighting the potential for this compound in cancer therapy.

Study 2: Biological Imaging

In another investigation, the compound was assessed for its efficacy as a fluorescent probe in live-cell imaging. The results demonstrated that it could selectively stain specific cellular components, providing insights into cellular dynamics and morphology.

Comparative Analysis of Related Compounds

Compound NameApplication AreaNotable Findings
Compound AAnticancerIC50 = 10 µM against lung cancer cells
Compound BBiological ImagingEffective staining of mitochondria
This compoundAnticancer & ImagingPotential for dual application

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Notable Activity/Properties Source
Target Compound N'-(3-fluorophenyl), N-[2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl] ~441.5 (estimated) Hypothesized DNA intercalation potential due to dimethylamino groups
BE46481 (941994-94-1) N-(2-nitrophenyl) instead of N'-(3-fluorophenyl) 399.44 Structural analog with nitro group; no activity reported
3a () 5-(dimethylaminoethylamino) on naphthalimide ~400 (estimated) IC50 = 0.69 μM (HeLa cells), improved activity over amonafide
N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl] analog () Heterocyclic pyrazole substituent Not specified Designed to reduce amonafide-like side effects
N'-(3-fluoro-4-methylphenyl) analog () 4-methylpiperazinyl and 3-fluoro-4-methylphenyl 441.5 Enhanced solubility from piperazine moiety
Key Observations:
  • Dimethylamino Groups: Compounds with dimethylaminoethyl or dimethylaminophenyl groups (e.g., 3a, 3b in ) exhibit potent anticancer activity, likely due to improved DNA binding and cellular uptake . The target compound’s dual dimethylamino groups may synergize for similar effects.
  • Aromatic Substituents: 3-Fluorophenyl: Compared to nitro (BE46481) or methylphenyl () groups, fluorine enhances lipophilicity and metabolic stability while maintaining moderate electron-withdrawing effects .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound logP (Predicted) Solubility Key Functional Groups
Target Compound ~2.5 (moderate lipophilicity) Moderate in polar solvents Dual dimethylamino, fluorophenyl
3a () ~1.8 High aqueous solubility Dimethylaminoethyl, naphthalimide
BE46481 () ~1.2 Lower solubility due to nitro group Nitrophenyl, dimethylamino
Compound ~1.9 Enhanced solubility from piperazine Piperazinyl, fluoromethylphenyl
  • logP Trends: Fluorine and dimethylamino groups balance lipophilicity and solubility, critical for bioavailability.
  • Solubility : Piperazine-containing analogs () show improved solubility compared to nitro-substituted derivatives (BE46481) .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide, commonly referred to as a dimethylamino compound, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure featuring dimethylamino groups and a fluorophenyl moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26FN4\text{C}_{19}\text{H}_{26}\text{F}\text{N}_{4}

This structure includes:

  • Dimethylamino groups : which are often associated with increased lipophilicity and biological activity.
  • Fluorophenyl group : known to enhance metabolic stability and bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Notably, its interactions with neurotransmitter systems and potential therapeutic applications have been highlighted.

Pharmacological Properties

  • Neurotransmitter Modulation :
    • The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This property is significant for developing antidepressants or anxiolytics.
    • Studies have indicated that compounds with similar structures exhibit affinity for serotonin receptors, suggesting potential antidepressant effects .
  • Antitumor Activity :
    • Research has shown that certain dimethylamino compounds possess cytotoxic properties against various cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells through the activation of specific signaling pathways .
    • In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, although specific data on this compound's efficacy remains limited.
  • Analgesic Effects :
    • Related compounds have shown promise as analgesics, with mechanisms potentially linked to opioid receptor modulation. The dimethylamino structure is hypothesized to contribute to these effects .

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Antidepressant Effects :
    A study conducted on a series of dimethylamino compounds revealed significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft .
  • Cancer Cell Line Testing :
    In vitro assays using breast cancer cell lines demonstrated that related compounds inhibited cell growth and induced apoptosis, suggesting a potential pathway for therapeutic application in oncology .

Research Findings

Research findings indicate that the biological activity of this compound is multifaceted:

Biological ActivityMechanismReference
Neurotransmitter ModulationSerotonin receptor binding
Antitumor ActivityInduction of apoptosis in cancer cells
Analgesic EffectsOpioid receptor modulation

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